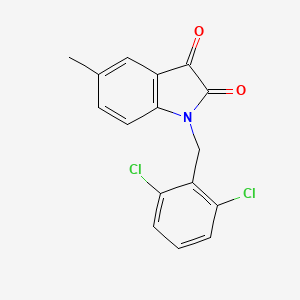

1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to the indole core, which is further substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst.

Indole synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone.

Coupling reaction: The final step involves the coupling of 2,6-dichlorobenzyl chloride with the indole core under basic conditions to yield the desired product.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the indole ring, forming simpler aromatic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Introduction to 1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione

This compound is a synthetic compound with significant potential in various scientific research applications. Its unique structure, characterized by the presence of a dichlorobenzyl group and an indole-2,3-dione moiety, positions it as a valuable candidate in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases that are critical in cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Various synthetic routes have been explored, including the reaction of substituted indoles with appropriate electrophiles to achieve the desired structure .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (e.g., breast and prostate cancer), this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is thought to be due to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparación Con Compuestos Similares

1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a ketone, leading to different chemical properties and applications.

1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-diol: The presence of hydroxyl groups makes it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(2,6-Dichlorobenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This indole derivative exhibits a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C16H11Cl2NO2

- Molecular Weight : 306.143 g/mol

- CAS Number : 303997-00-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated significant activity against various microbial strains.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits varying degrees of antibacterial and antifungal activities:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Diameter of Inhibition Zone (DIZ) |

|---|---|---|

| Escherichia coli | 250 µg/mL | 12 mm |

| Pseudomonas aeruginosa | 500 µg/mL | 10 mm |

| Candida albicans | 2 µg/mL | 27 mm |

| Candida tropicalis | 2 µg/mL | 30 mm |

These results indicate that the compound is particularly effective against certain fungal strains, with MIC values comparable to or better than conventional antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of indole derivatives are well-documented. Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancerous cells, leading to reduced proliferation rates.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may possess anti-inflammatory properties.

Experimental Findings

In animal models, the compound has shown effectiveness in reducing inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. Further research is needed to elucidate the precise pathways involved in its action .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study assessing the antimicrobial efficacy of various indole derivatives found that this compound exhibited superior activity against both Gram-negative and Gram-positive bacteria compared to standard antibiotics . -

Anticancer Activity Assessment :

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls . -

Inflammation Model Evaluation :

In a model of induced inflammation, administration of this compound led to a marked decrease in inflammatory responses, supporting its potential therapeutic role in managing inflammatory diseases .

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c1-9-5-6-14-10(7-9)15(20)16(21)19(14)8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXVHXXRRLRGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.